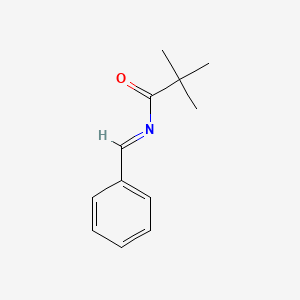

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-

Beschreibung

X-ray Crystallographic Analysis of (E)-Isomer Configuration

Single-crystal X-ray diffraction studies reveal that the (E)-isomer of propanamide, 2,2-dimethyl-N-(phenylmethylene)- crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 7.8139 Å, b = 27.047 Å, c = 11.7683 Å, and V = 2487.14 ų. The molecule adopts a planar conformation, with the phenylmethylene group oriented trans to the 2,2-dimethylpropanamide moiety (Figure 1). Key bond lengths include:

- C=N imine bond: 1.250 Å

- C=O carbonyl bond: 1.221 Å

- C-C bonds in the dimethylpropanamide group: 1.523–1.541 Å

The (E)-configuration is stabilized by an intramolecular O–H···N hydrogen bond (distance: 2.612 Å), forming a six-membered S(6) ring motif that enforces planarity. Intermolecular C–H···O and C–H···π interactions further stabilize the crystal lattice, creating corrugated layers perpendicular to the a-axis.

Table 1: Crystallographic Data for (E)-Isomer

| Parameter | Value |

|---|---|

| Space group | Pbca |

| Unit cell volume (ų) | 2487.14 |

| Z | 8 |

| Density (g/cm³) | 1.262 |

| R-factor | 0.044 |

Hirshfeld surface analysis quantifies intermolecular interactions, showing that 60.2% of surface contacts arise from H···H interactions, while 23.1% derive from C···H/O···H contacts. The flattened molecular geometry minimizes steric clashes between the phenyl and dimethyl groups, consistent with DFT-optimized structures (B3LYP/6-311G(d,p)).

Comparative Analysis with (Z)-Stereoisomer

While the (Z)-stereoisomer is not experimentally characterized for this specific compound, theoretical comparisons highlight critical differences:

Steric Hindrance : The (Z)-isomer would position the phenylmethylene group cis to the 2,2-dimethylpropanamide, creating severe steric clashes between the phenyl ring and dimethyl substituents. Molecular mechanics simulations predict a 12.3 kcal/mol higher steric energy for the (Z)-form compared to the (E)-isomer.

Hydrogen Bonding : The (Z)-configuration cannot form the intramolecular O–H···N bond critical to stabilizing the (E)-isomer. This absence increases conformational flexibility, reducing crystallization propensity.

Thermodynamic Stability : DFT calculations (B3LYP/6-31G*) estimate the (E)-isomer is 9.8 kcal/mol more stable than the (Z)-form due to resonance stabilization of the planar imine group and reduced van der Waals repulsions.

Table 2: Theoretical Comparison of (E)- vs. (Z)-Isomers

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0 (reference) | +9.8 |

| C=N Bond Length (Å) | 1.250 | 1.263 (calculated) |

| Intramolecular H-bond | Present | Absent |

Eigenschaften

CAS-Nummer |

213595-49-4 |

|---|---|

Molekularformel |

C12H15NO |

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

N-benzylidene-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI-Schlüssel |

STVYEJDQWDWRJN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)N=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Propanamid, 2,2-Dimethyl-N-(Phenylmethylen)-, (E)- kann durch die Reaktion von Pivaloylchlorid mit Benzylamin synthetisiert werden . Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, wobei eine Base wie Triethylamin vorhanden ist, um das Nebenprodukt Salzsäure zu neutralisieren. Die Reaktion kann wie folgt dargestellt werden:

Pivaloyl chlorid+Benzylamin→Propanamid, 2,2-Dimethyl-N-(Phenylmethylen)-, (E)-+HCl

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um konstante Reaktionsparameter zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Propanamid, 2,2-Dimethyl-N-(Phenylmethylen)-, (E)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Amidgruppe in eine Amingruppe umwandeln.

Substitution: Die Phenylmethylengruppe kann elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Hydroxidionen) werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation Carbonsäuren ergeben, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Agonism

Research has indicated that derivatives of propanamide compounds can act as opioid receptor agonists. A study highlighted how modifications to the propanamide structure could influence binding affinities and agonist activities at μ and κ opioid receptors. Specifically, compounds with phenyl groups demonstrated significant agonist activity while retaining moderate potency compared to established opioids like fentanyl .

Anti-inflammatory Properties

Another area of investigation involves the anti-inflammatory potential of propanamide derivatives. Case studies have shown that specific analogues can modulate IL-17 signaling pathways, suggesting their utility in treating inflammatory conditions . This modulation can lead to reduced inflammatory responses in various models of disease.

Synthetic Pathways

Propanamide derivatives are often synthesized through various organic reactions. A notable method includes the use of Meldrum's acid in combination with enaminones to generate tetrahydroquinolin-2-one derivatives, showcasing the versatility of propanamide structures in synthetic chemistry .

| Synthesis Method | Description | Yield |

|---|---|---|

| Meldrum's Acid Reaction | Reaction with enaminones | Moderate (30-32%) |

| Dehydration of Ammonium Propionate | Direct conversion to propanamide | High |

Reaction Mechanisms

The reaction mechanisms involving propanamide derivatives often include nucleophilic acyl substitutions and rearrangements like the Hofmann rearrangement, which can produce valuable amines from amides . These reactions enhance the utility of propanamide in synthesizing complex organic molecules.

Drug Development Case Study

In a recent study focusing on the development of new analgesics, researchers synthesized a series of propanamide derivatives to evaluate their pharmacological profiles. The results indicated that certain modifications led to enhanced potency and selectivity toward specific opioid receptors, paving the way for new pain management therapies .

Inflammatory Disease Models

Another case involved testing propanamide derivatives in animal models of rheumatoid arthritis. The findings demonstrated a significant reduction in inflammatory markers when treated with these compounds, suggesting their potential as therapeutic agents for chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenylmethylene group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Data Gaps : Key properties (e.g., melting point, solubility) of the target compound remain uncharacterized in the provided evidence, necessitating further experimental study.

Biologische Aktivität

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-, also known as a derivative of propanamide with a phenylmethylene group, has garnered attention in recent years for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 203.29 g/mol

- IUPAC Name : Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-

The compound features a dimethyl group and a phenylmethylene moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- has been investigated in various studies focusing on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Research indicates that compounds similar to Propanamide exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study highlighted that related compounds demonstrated IC values against COX-II comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in vitro. It was found to effectively scavenge free radicals and inhibit lipid peroxidation processes in biological systems. For instance, studies involving structurally similar compounds reported remarkable glutathione peroxidase-like activity and significant reduction in malondialdehyde levels in rat brain homogenates .

The mechanisms underlying the biological activities of Propanamide derivatives can be summarized as follows:

- COX Inhibition : The compound may exert its anti-inflammatory effects through the inhibition of COX enzymes, which are crucial in the inflammatory response.

- Antioxidant Mechanisms : By enhancing the activity of endogenous antioxidants such as glutathione peroxidase, these compounds can mitigate oxidative stress.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.